2-Methyl-1-pentene

説明

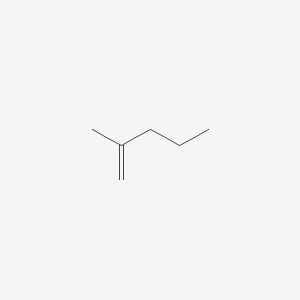

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-5-6(2)3/h2,4-5H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUVJRULCWHUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26655-13-0 | |

| Record name | Poly(2-methyl-1-pentene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26655-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901017356 | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-methyl-1-pentene is a colorless liquid. Flash point -15 °F. Floats on water. Irritating vapor., Colorless liquid; [CAMEO] | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

143.8 °F at 760 mmHg (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

-15 °F (est.) (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.685 at 59 °F (USCG, 1999) - Less dense than water; will float | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

195.0 [mmHg] | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

763-29-1, 27236-46-0 | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=763-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73908 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentene, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-1-pentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901017356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylpentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.007 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OKC25O38MC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-212.3 °F (USCG, 1999) | |

| Record name | 2-METHYL-1-PENTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis and Preparation of 2 Methyl 1 Pentene

Catalytic Systems in 2-Methyl-1-pentene Synthesis

Ligand Architectures and Their Influence on Selectivity

The design of ligand architectures plays a crucial role in controlling the selectivity of catalytic reactions that produce or involve this compound. In the context of propylene (B89431) oligomerization using hafnocene catalysts, the nature and bulkiness of the cyclopentadienyl (B1206354) ligands (η⁵-C₅Me₄R¹) (η⁵-C₅Me₄R²)HfCl₂ significantly influence the product distribution. ebi.ac.ukacs.org For instance, a series of hafnocene complexes with varying R¹ and R² substituents (e.g., H, Me, Et, iPr, SiMe₃, tBu, nBu, iBu) were tested. ebi.ac.ukacs.org The selectivity towards 4-methyl-1-pentene (B8377), and consequently the distribution of other isomers like this compound, was found to be dependent on these substituents. ebi.ac.ukacs.org Specifically, the hafnocene complex (η⁵-C₅Me₄(i)Bu)₂HfCl₂ (complex 12) exhibited the highest selectivity for 4-methyl-1-pentene, ranging from 23.9 to 61.6 wt% in the product mixture. ebi.ac.ukacs.org The rate of termination in these reactions is also influenced by the structure of the growing chain and the bulkiness of the cyclopentadienyl ligands. ebi.ac.ukacs.org

Beyond hafnocenes, other catalyst systems demonstrate the impact of ligand architecture on product selectivity. For example, in bis(imino)pyridine/V(III)-catalyzed propylene dimerization, ligand-induced product switching between 4-methyl-1-pentene and this compound has been observed, suggesting that specific ligand designs can direct the reaction pathway towards different isomers. acs.orgacs.org

Furthermore, studies on palladium nanoparticle catalysts functionalized with alkanethiolate ligands have shown that steric interactions between the ligands on the metal catalyst surface and alkene substrates are a factor in controlling the activity and selectivity of reactions such as isomerization and hydrogenation of pentene derivatives. nih.govfrontiersin.org The position of a methyl group on the alkanethiolate ligand (α, β, or γ from the surface-bound sulfur) can influence catalytic activity and selectivity. For instance, a methyl group at the α position can lower the capping ability of ligands, affecting colloidal stability and catalytic activity, while a methyl group at the β position can mildly interfere with alkene adsorption, leading to lower conversion yields. nih.govfrontiersin.org

Optimization of Reaction Conditions for Yield and Purity

While direct optimization data for the synthesis yield and purity of this compound itself are less commonly reported as a primary product, studies on reactions involving this compound illustrate the principles of condition optimization. For example, in the alkylation of salicylic (B10762653) acids using this compound as an alkylating agent, the reaction temperature significantly impacts the accountability (conversion) and purity of the alkylation products. whiterose.ac.uk

Table 1: Effect of Temperature on Alkylation Product Accountability and Purity using this compound as Alkylating Agent whiterose.ac.uk

| Alkylating Agent | Temperature (°C) | Accountability (%) | Purity (%) | Overall Yield (%) |

| This compound | 20 | 99 | 55 | 54 |

| This compound | 30 | 88 | 43 | 38 |

| This compound | 40 | 86 | 39 | 34 |

| This compound | 60 | 27 | 3 | 1 |

| This compound | 70 | 28 | 4 | - |

General principles of reaction optimization also apply, where continuous variables like temperature and reaction time, and categorical variables such as solvent and catalyst/ligand choice, are systematically varied to enhance yield, purity, and other factors. acs.org For instance, in palladium-catalyzed cross-coupling reactions, factors like catalyst loading, solvent system, and base choice have been shown to impact reaction rates, yields, and product purity. nih.gov Higher concentrations have also been observed to improve reaction rate, yield, and purity in some cases. nih.gov

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 Pentene

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes, where the electron-rich double bond acts as a nucleophile, attacking an electrophile. This process breaks the pi (π) bond and forms two new sigma (σ) bonds. For an unsymmetrical alkene like 2-methyl-1-pentene, the orientation of this addition is governed by specific electronic effects.

Hydrohalogenation (e.g., with HCl, HBr)

The addition of hydrogen halides (HX) to this compound is a classic example of an electrophilic addition reaction, resulting in the formation of a haloalkane. masterorganicchemistry.com The reaction proceeds by the protonation of the double bond by the hydrogen halide, followed by the attack of the halide ion on the resulting carbocation. masterorganicchemistry.com

When a hydrogen halide such as hydrogen chloride (HCl) or hydrogen bromide (HBr) adds to an unsymmetrical alkene like this compound, the addition is regioselective. This means that one of the two possible constitutional isomers is formed as the major product. The regioselectivity of this reaction is predicted by Markovnikov's rule, which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom of the double bond that is already bonded to more hydrogen atoms. libretexts.org

In the case of this compound, the first carbon (C1) is bonded to two hydrogen atoms, while the second carbon (C2) is bonded to none. According to Markovnikov's rule, the hydrogen atom from the hydrogen halide will add to C1, and the halogen atom will add to C2. This leads to the formation of a 2-halo-2-methylpentane as the major product. libretexts.orgbrainly.com

Reaction Products of Hydrohalogenation of this compound

| Reactant | Reagent | Major Product | Minor Product |

| This compound | HCl | 2-Chloro-2-methylpentane | 1-Chloro-2-methylpentane |

| This compound | HBr | 2-Bromo-2-methylpentane | 1-Bromo-2-methylpentane |

The basis for Markovnikov's rule lies in the stability of the carbocation intermediate formed during the reaction. libretexts.org The addition of a proton to the double bond of this compound can occur in two ways, leading to two different carbocation intermediates:

Pathway 1: Protonation of C1 - If the proton adds to the first carbon, a tertiary carbocation is formed at the second carbon.

Pathway 2: Protonation of C2 - If the proton adds to the second carbon, a primary carbocation is formed at the first carbon.

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect of the alkyl groups surrounding the positively charged carbon, which helps to disperse the positive charge. pressbooks.pub In the hydrohalogenation of this compound, the formation of the more stable tertiary carbocation is energetically favored and occurs at a faster rate. medium.com Consequently, the subsequent attack by the halide ion on this tertiary carbocation leads to the formation of the major product, 2-halo-2-methylpentane. pressbooks.pub The reaction proceeds through the pathway that involves the lower energy, more stable carbocation intermediate. masterorganicchemistry.com

Hydration and Alcohol Formation (Acid-Catalyzed)

The acid-catalyzed hydration of this compound is another important electrophilic addition reaction that results in the formation of an alcohol. This reaction requires the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and water. libretexts.org

Similar to hydrohalogenation, the acid-catalyzed hydration of this compound is also a regioselective reaction that follows Markovnikov's rule. utexas.edu The addition of a water molecule across the double bond leads to the formation of an alcohol. The hydroxyl group (-OH) adds to the more substituted carbon of the double bond (C2), while the hydrogen atom adds to the less substituted carbon (C1). brainly.com

Therefore, the major product of the acid-catalyzed hydration of this compound is 2-methyl-2-pentanol. The anti-Markovnikov product, 2-methyl-1-pentanol (B47364), where the hydroxyl group is attached to the less substituted carbon, is not the major product under these reaction conditions. brainly.com It is important to note that anti-Markovnikov addition of water can be achieved through a different reaction, such as hydroboration-oxidation, which proceeds through a different mechanism not involving a carbocation intermediate. libretexts.org

Products of Hydration of this compound

| Reaction Condition | Major Product (Markovnikov) | Minor Product (Anti-Markovnikov) |

| Acid-Catalyzed Hydration | 2-Methyl-2-pentanol | 2-Methyl-1-pentanol |

In an aqueous acidic solution, the strong acid catalyst (e.g., H₂SO₄) protonates water to form the hydronium ion (H₃O⁺). patsnap.com The hydronium ion is the actual electrophile that initiates the reaction by protonating the double bond of this compound. utexas.edu Water itself is not acidic enough to protonate the alkene. utexas.edu

The mechanism involves the following steps:

Protonation of the alkene: The π electrons of the double bond attack a proton from the hydronium ion, forming a tertiary carbocation at C2 and a water molecule. libretexts.org

Nucleophilic attack by water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation. libretexts.org

Deprotonation: Another water molecule acts as a base and removes a proton from the oxonium ion, regenerating the hydronium ion catalyst and forming the final alcohol product. khanacademy.org

Since the hydronium ion is regenerated at the end of the reaction, it acts as a catalyst, meaning only a catalytic amount is needed for the reaction to proceed. utexas.edu

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step synthetic procedure that converts alkenes into alcohols. wikipedia.org This reaction is notable for its specific regioselectivity and stereoselectivity, providing a complementary method to other hydration reactions like acid-catalyzed addition. wikipedia.org

The hydroboration-oxidation of this compound is a classic example of an anti-Markovnikov addition reaction. wikipedia.org According to Markovnikov's rule, in the addition of a protic acid HX to an alkene, the hydrogen atom attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents. However, hydroboration-oxidation follows the opposite regioselectivity. masterorganicchemistry.comlibretexts.org

In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (B95107) (THF), adds across the double bond of this compound. wikipedia.orgmasterorganicchemistry.com The boron atom, which is less electronegative than hydrogen, adds to the less substituted carbon of the double bond (C1), while a hydrogen atom adds to the more substituted carbon (C2). libretexts.orgquora.comyale.edu This preference is driven by both electronic and steric factors; the bulky borane group preferentially attaches to the sterically less hindered terminal carbon. libretexts.orgquora.com This step is repeated until all three hydrogen atoms on the borane have reacted, forming a trialkylborane intermediate. wikipedia.org

In the second step, this intermediate is oxidized using hydrogen peroxide (H₂O₂) in a basic solution (e.g., NaOH). wikipedia.orgpearson.com The oxidation process replaces the carbon-boron bond with a carbon-hydroxyl bond, with the hydroxyl group (-OH) ending up on the less substituted carbon atom. wikipedia.orgyale.edu The final product of the hydroboration-oxidation of this compound is therefore 2-methyl-1-pentanol. libretexts.org This outcome is in direct contrast to what would be expected from a Markovnikov-oriented addition, which would yield 2-methyl-2-pentanol.

| Reactant | Reagents | Key Intermediate | Final Product | Regioselectivity |

|---|---|---|---|---|

| This compound | 1. BH₃·THF 2. H₂O₂, NaOH | Tris(2-methylpentyl)borane | 2-Methyl-1-pentanol | Anti-Markovnikov |

The hydroboration-oxidation reaction is characterized by its specific stereochemistry, proceeding via a syn-addition. wikipedia.orgmasterorganicchemistry.com This means that the boron and hydrogen atoms add to the same face of the alkene's double bond in a concerted step. masterorganicchemistry.comlibretexts.org During the subsequent oxidation step, the hydroxyl group replaces the boron atom with retention of stereochemistry. wikipedia.orgmasterorganicchemistry.com

For this compound, the addition of the H and B atoms occurs on the same side of the planar double bond. Since the reaction creates a new chiral center at the second carbon (C2), the syn-addition mechanism is crucial in determining the stereochemical outcome. The approach of the borane reagent can occur from either face of the double bond with equal probability, resulting in the formation of both (R)- and (S)-2-methyl-1-pentanol. Consequently, the reaction produces a racemic mixture of the two enantiomers.

Hydrogenation Reactions

Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds like alkenes. libretexts.org It is a reduction reaction that is typically facilitated by a metal catalyst. libretexts.orglibretexts.org

The catalytic hydrogenation of this compound involves the addition of two hydrogen atoms across the double bond, converting the alkene into its corresponding alkane, 2-methylpentane (B89812). libretexts.org This reaction is exothermic and thermodynamically favorable, but it requires a catalyst to overcome the high activation energy. libretexts.org

Commonly used heterogeneous catalysts include platinum, palladium, and nickel. libretexts.orgjove.com For instance, platinum(IV) oxide (PtO₂), also known as Adams' catalyst, or palladium on carbon (Pd/C) are effective for this transformation. libretexts.org The reaction mechanism involves the adsorption of both the hydrogen gas (H₂) and the alkene onto the surface of the metal catalyst. libretexts.orgjove.com The H-H bond is cleaved, and the hydrogen atoms are added sequentially to the same face of the double bond, a process known as syn-addition. libretexts.orgjove.com

When deuterium (B1214612) gas (D₂) is used instead of hydrogen gas with a catalyst like palladium on carbon, a deuterated alkane is formed. This process, known as deuteration, is mechanistically identical to hydrogenation and results in the syn-addition of two deuterium atoms across the double bond to yield 1,2-dideuterio-2-methylpentane. masterorganicchemistry.comyoutube.com

| Reactant | Reagents | Catalyst | Product | Stereochemistry |

|---|---|---|---|---|

| This compound | H₂ (Hydrogen) | PtO₂ | 2-Methylpentane | Syn-addition |

| This compound | D₂ (Deuterium) | Pd/C | 1,2-dideuterio-2-methylpentane | Syn-addition |

The use of deuterium (D₂), a heavy isotope of hydrogen, is a powerful tool for investigating the mechanisms of chemical reactions, including catalytic hydrogenation. masterorganicchemistry.comyoutube.com By replacing hydrogen with deuterium, chemists can track the atoms' positions in the product, providing insight into the stereochemical pathway of the reaction. youtube.com

The hydrogenation of alkenes was confirmed to proceed via syn-addition largely through deuteration studies. masterorganicchemistry.com If the reaction of this compound with D₂/Pd-C were to proceed via an anti-addition, the two deuterium atoms would be on opposite sides of the newly formed C-C single bond. Instead, analysis of the product confirms that both deuterium atoms are on the same side, consistent with the syn-addition mechanism where the alkene is adsorbed on the catalyst surface and then attacked by two deuterium atoms from the same surface. libretexts.orgmasterorganicchemistry.com Such isotopic labeling studies are fundamental in confirming mechanistic proposals in organic chemistry. researchgate.netmarquette.edu

Steric hindrance plays a significant role in catalytic hydrogenation by influencing how the alkene adsorbs onto the surface of the metal catalyst. jove.commasterorganicchemistry.com The catalyst surface provides the sites for the reaction, and the alkene must approach and bind to this surface for hydrogenation to occur. jove.com The face of the double bond that is less sterically hindered will more readily interact with the catalyst, dictating the stereochemical outcome in cyclic or complex alkenes. masterorganicchemistry.comkhanacademy.org

In the case of this compound, the double bond is trisubstituted, and the groups attached to it (a methyl group and a propyl group at C2) create a degree of steric crowding. This crowding can influence the rate of hydrogenation compared to less substituted alkenes like 1-pentene (B89616). jove.com

Interestingly, detailed research has shown that the steric interference from the methyl group in this compound can be significant enough to inhibit the reaction under certain conditions. A study using specific palladium nanoparticle catalysts capped with 2-methylbutanethiolate ligands found that while 1-pentene underwent isomerization and hydrogenation, no hydrogenation product was observed for this compound. frontiersin.org This result suggests that the steric bulk around the trisubstituted double bond prevented the necessary interaction with the catalyst surface, highlighting the critical role of steric effects in this reaction. frontiersin.org

Isomerization Pathways

Isomerization is a critical process in petroleum refining, aiming to convert linear or less-branched alkenes into more valuable branched isomers. This compound can undergo several types of isomerization, driven by different catalytic and mechanistic pathways.

Skeletal isomerization of this compound involves the rearrangement of its carbon backbone, typically catalyzed by solid acids like zeolites. One proposed pathway for the skeletal isomerization of pentenes on acidic zeolites, such as H-ZSM-22, involves the formation of a protonated dimethylcyclopropane intermediate. researchgate.netmaterialsdesign.com This mechanism is considered more likely than a direct alkyl shift, which would involve high-energy intermediates. materialsdesign.com The process includes the torsion of the carbon chain and a subsequent methyl shift, proceeding through relatively stable secondary carbenium ions as transient species. researchgate.net The activation barriers for such rearrangements are significant, indicating that these reactions compete with each other. researchgate.net

The isomerization of this compound can also be achieved through the anionic activation of its C-H bonds. This process is influenced by the solvent and the catalytic system used. Research has demonstrated the effect of solvent on the isomerization of this compound, highlighting the role of the reaction medium in facilitating the activation of C-H bonds. acs.org The rate of anion formation from olefins is a key factor in these isomerization reactions. acs.org This pathway represents an alternative to acid-catalyzed mechanisms and is a subject of ongoing research in the broader field of C-H bond activation. rutgers.edu

Bifunctional catalysts, which possess both metal and acid sites, are highly effective for the hydroisomerization of alkanes and can also be applied to alkene isomerization. rsc.org In this mechanism, the alkene first undergoes dehydrogenation on a metal site to form a diene, which then isomerizes on an acid site before being rehydrogenated on the metal site. The balance between the metal and acid functions is crucial for achieving high selectivity and yield. rsc.org While specific studies on this compound are limited, the principles of bifunctional catalysis for alkene isomerization are well-established. escholarship.org The synergy between the active sites allows for complex reaction sequences, such as cascade reactions, to occur in a controlled manner. nih.gov

Radical Reactions and Their Kinetics

This compound, as a volatile organic compound, can participate in various atmospheric reactions initiated by radicals. These reactions are crucial for understanding its environmental fate and its role in atmospheric chemistry.

The reaction with hydroxyl (OH) radicals is a primary degradation pathway for many organic compounds in the troposphere. The gas-phase reaction of this compound with OH radicals proceeds with a reported rate constant. This reaction is a key factor in determining the atmospheric lifetime of this compound. guidechem.com The kinetics of OH radical reactions with alkenes have been extensively studied, and the rate constants are essential for atmospheric modeling. bohrium.commdpi.comsemanticscholar.org

Table 1: Reaction Rate Constant for this compound with OH Radicals

| Reactant | Rate Constant (cm³/molecule·sec) | Reference |

|---|---|---|

| OH Radical | 6.26 x 10⁻¹¹ | guidechem.com |

Ozonolysis is another significant atmospheric removal process for alkenes. The reaction of this compound with ozone involves the initial addition of ozone to the double bond to form an unstable primary ozonide. acs.org This intermediate then decomposes into a carbonyl compound and a Criegee intermediate. acs.org The gas-phase reaction of this compound with ozone has been studied, and its rate constant has been measured at ambient temperature. acs.orgnih.gov

Table 2: Reaction Rate Constant for this compound with Ozone

| Reactant | Rate Constant (cm³/molecule·sec) | Reference |

|---|---|---|

| Ozone | 1.26 x 10⁻¹⁷ | acs.orgnih.gov |

| Ozone | 1.05 x 10⁻¹⁷ | guidechem.com |

Hydrogen Atom Addition and Abstraction

The reactivity of this compound is significantly influenced by reactions involving hydrogen atom addition and abstraction. These processes are fundamental to its behavior in various chemical environments, including combustion and polymerization. The molecule contains several types of hydrogen atoms—primary, secondary, and tertiary allylic, as well as vinylic and alkylic hydrogens—each with different susceptibilities to these reactions.

Hydrogen Atom Abstraction: This process involves the removal of a hydrogen atom by a radical species, leading to the formation of a radical version of the this compound molecule. Theoretical studies on similar alkenes, such as 2,4,4-trimethyl-1-pentene, indicate that abstraction of allylic hydrogen atoms is the dominant pathway. acs.org This preference is attributed to the lower energy barriers for removing allylic hydrogens, which results in a more stable, resonance-stabilized allylic radical. For this compound, abstraction can occur at the primary allylic position (the methyl group at C2) or the secondary allylic position (the methylene (B1212753) group at C3). Studies show that allylic H-abstraction is the predominant reaction at higher temperatures, with branching ratios exceeding 72% above 1500 K in related compounds. acs.org

| Hydrogen Type | Location | Relative Reactivity in Abstraction | Notes |

|---|---|---|---|

| Vinylic | C1 | Low | Bonded to a double-bonded carbon; high bond strength. |

| Primary Allylic | C2-Methyl Group | High | Leads to a resonance-stabilized allylic radical. |

| Secondary Allylic | C3 | Very High | Leads to a highly stabilized secondary allylic radical. This is often the most favorable site for abstraction. |

| Alkylic (Secondary) | C4 | Moderate | Standard secondary C-H bond. |

| Alkylic (Primary) | C5 | Low | Standard primary C-H bond. |

Computational Studies of Potential Energy Surfaces

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions involving this compound. A key concept in this field is the Potential Energy Surface (PES), a multi-dimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. wayne.edu By exploring the PES, chemists can identify stable molecules, transition states, and the most likely pathways for a reaction. wayne.edufiveable.me

The study of a PES allows for the visualization of the energy landscape of a chemical reaction. fiveable.me Key features of a PES include:

Minima: These represent stable molecular structures, such as the reactants and products of a reaction. wayne.edu

Saddle Points: These correspond to transition states, which are the highest energy points along the minimum energy path between reactants and products. The energy difference between the reactants and the transition state determines the activation energy of the reaction. wayne.edufiveable.me

Minimum Energy Path (MEP): This is the most probable route for a reaction on the PES, connecting reactants and products through a transition state. fiveable.mesciepub.com

For reactions of alkenes like this compound, computational studies are used to calculate the energy barriers for different pathways, such as hydrogen abstraction versus addition. For instance, high-level ab initio calculations can be performed to determine the energies of reactants, transition states, and products. acs.org Methods like the Density Functional Theory (DFT) and coupled-cluster methods (e.g., CCSD(T)) are employed to achieve high accuracy. acs.orgresearchgate.net

In a study on the similar compound 2,4,4-trimethyl-1-pentene, calculations showed that allylic H-abstraction channels have lower energy barriers compared to other abstraction pathways, confirming their dominance. acs.org Similarly, the PES for addition reactions revealed that the radical adding to the terminal carbon atom is the more favorable pathway. acs.org These computational insights are crucial for developing detailed chemical kinetic models for processes like combustion. acs.org

| Feature | Description | Significance in Reaction Dynamics |

|---|---|---|

| Local Minima | Points on the PES where the energy is at a minimum in all directions. | Represent stable chemical species like reactants, products, and intermediates. wayne.edu |

| Saddle Points (First-Order) | Points that are a maximum along the reaction coordinate and a minimum in all other directions. | Represent transition states, the energy barriers that must be overcome for a reaction to occur. fiveable.me |

| Reaction Coordinate | The path of steepest descent from a transition state to local minima. | Defines the minimum energy path (MEP) that a reaction is most likely to follow. fiveable.mesciepub.com |

| Activation Energy (Barrier Height) | The energy difference between the reactants (a local minimum) and the transition state (a saddle point). | Determines the rate of a chemical reaction; a higher barrier means a slower reaction. fiveable.me |

Oxidation Reactions

The oxidation of this compound, like other alkenes, involves a complex series of reactions, particularly at high temperatures as found in combustion. The initial steps typically involve the reaction of the alkene with radical species like hydroxyl (•OH) or oxygen (O₂). The primary pathways for the oxidation of alkenes include H-atom abstractions and radical additions to the double bond. researchgate.net

For this compound, the presence of reactive allylic hydrogens makes H-abstraction a significant initial pathway. This leads to the formation of a resonance-stabilized allylic radical. Subsequent reactions of this radical, such as addition of O₂, can lead to the formation of peroxy radicals, which are key intermediates in autoignition chemistry. Another important reaction pathway is the addition of a radical (e.g., •OH) to the C=C double bond, forming a radical adduct which then undergoes further reactions, including β-scission (the breaking of a C-C bond beta to the radical center). researchgate.net The specific oxidation pathway that dominates depends on conditions such as temperature, pressure, and the concentration of oxidants.

Oxidation of this compound can lead to the formation of a variety of oxygenated products, including carbonyl compounds (aldehydes and ketones) and carboxylic acids. These compounds are formed through multi-step reaction sequences. physicsandmathstutor.com

For example, the addition of water across the double bond of this compound (hydration), often acid-catalyzed, would yield 2-methyl-2-pentanol. The oxidation of this tertiary alcohol is difficult. However, other oxidation pathways can lead to different alcohols. For instance, hydroboration-oxidation would result in the anti-Markovnikov product, 2-methyl-1-pentanol (a primary alcohol). chegg.com

Once alcohols are formed as intermediates, they can be further oxidized:

Primary alcohols (like 2-methyl-1-pentanol) can be oxidized to form aldehydes . physicsandmathstutor.com With a strong oxidizing agent, the aldehyde can be further oxidized to a carboxylic acid . physicsandmathstutor.com

Secondary alcohols can be oxidized to form ketones . physicsandmathstutor.com

Ozonolysis is another oxidation reaction that directly cleaves the double bond to form carbonyl compounds. For this compound, ozonolysis followed by a reductive workup (e.g., with zinc/water) would yield formaldehyde (B43269) and pentan-2-one. These carbonyls are key intermediates and products in the atmospheric and combustion chemistry of alkenes. mit.edu

Addition-Fragmentation Chain Transfer

Reversible Addition-Fragmentation chain Transfer (RAFT) is a sophisticated method of controlled radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. wikipedia.orgresearchgate.net While not a reaction of this compound itself, it is a polymerization technique in which this compound can act as a monomer. The process utilizes a thiocarbonylthio compound as a chain-transfer agent (CTA), often called a RAFT agent. wikipedia.org

The RAFT mechanism involves a series of steps that establish an equilibrium between active (propagating) radical chains and dormant chains:

Initiation: A standard radical initiator generates radicals that react with a monomer (e.g., this compound) to begin a polymer chain.

Reversible Chain Transfer: The propagating polymer radical adds to the C=S bond of the RAFT agent. This forms a radical intermediate.

Fragmentation: This intermediate can fragment in two ways: either reverting to the original reactants or, more importantly, fragmenting to release a new radical (derived from the R-group of the RAFT agent) and a dormant polymeric thiocarbonylthio compound.

Re-initiation: The newly formed radical (R•) initiates the polymerization of more monomer molecules.

Equilibrium: A rapid equilibrium is established where the growing polymer chains are repeatedly transferred between active and dormant states. This allows all chains to grow at a similar rate, leading to a polymer with low dispersity. wikipedia.orgnih.gov

This technique is highly versatile and tolerant of a wide range of functional groups in the monomer and solvent. wikipedia.org The copolymerization of ethylene (B1197577) with this compound has been demonstrated, indicating its viability as a monomer in such controlled polymerization processes. acs.org

| Stage | Description |

|---|---|

| Initiation | A radical initiator produces a propagating chain radical (Pn•) from the monomer. |

| Addition to RAFT Agent | The propagating radical (Pn•) adds to the RAFT agent (R-S-C(=S)-Z) to form an intermediate radical. |

| Fragmentation | The intermediate radical fragments, releasing either the initial propagating radical (Pn•) or a new radical (R•) and forming a dormant polymer chain. |

| Re-initiation & Propagation | The expelled radical (R•) adds to the monomer to start a new propagating chain (Pm•). |

| Main Equilibrium | The new propagating chain (Pm•) adds to the dormant polymer chain, re-establishing the equilibrium and allowing for controlled chain growth. |

Polymerization and Oligomerization Studies Involving 2 Methyl 1 Pentene

Homopolymerization of 2-Methyl-1-pentene

Research indicates that this compound exhibits limited propensity for homopolymerization under certain conditions.

Radiation-induced polymerization studies involving this compound, particularly with γ-ray irradiation, suggest that the compound scarcely homopolymerizes. This observation was made during investigations into the radiation-induced copolymerization of hexafluoroacetone (B58046) (HFA) with this compound (2MP), where it was noted that both HFA and 2MP individually show very low tendencies to form homopolymers. iaea.orgiaea.org

Given the limited homopolymerization tendency of this compound, the formation of significant yields of low molecular weight homopolymers from this specific compound is not extensively documented in the available literature. The studies that mention low molecular weight polymer formation under radiation-initiated conditions typically refer to other alpha-olefins like 4-methyl-1-pentene (B8377) or 2-methyl-1-butene (B49056). tandfonline.com

The purity and dryness of this compound are crucial for its stability and reactivity in polymerization processes. Methods for purifying the monomer involve removing water and preventing peroxide formation through vacuum distillations from sodium, with storage often utilizing sodium-potassium alloy. chemicalbook.com In the context of its copolymerization, for instance, with sulfur dioxide, reaction conditions such as the presence of impurities and oxygen can act as retarders, influencing the polymerization rate and the molecular weight of the resulting copolymer. The polymerization rate and polymer molecular weight have also been observed to be temperature-dependent in such copolymerization systems. wikidata.orgacs.org

Copolymerization Applications

This compound finds notable application as a co-monomer in the production of various polymers, particularly polyethylene (B3416737).

This compound is utilized as a co-monomer in the copolymerization of ethylene (B1197577). This process is often catalyzed by nonbridged half-titanocenes. nih.govfishersci.ca Its inclusion serves as a significant application in the manufacturing of polyethylene and other plastics. ontosight.ai

As a co-monomer in polyethylene production, this compound contributes to improving the physical properties of the resulting polymer. ontosight.ai While specific detailed data on the precise impact of this compound on the physical properties of polyethylene (such as density, crystallinity, or mechanical strength) are not extensively detailed in the provided search results, its general role is to enhance the characteristics of the final plastic materials. Other alpha-olefins, when incorporated as comonomers in polyethylene, are known to influence properties like density, crystallinity, tensile strength, and elongation at break, suggesting a similar general role for this compound.

Computational and Theoretical Studies of 2 Methyl 1 Pentene Reactions

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is fundamental to understanding chemical reactions, providing a detailed map of the energy changes as reactants transform into products. For branched alkenes, including those structurally similar to 2-methyl-1-pentene, PES analyses are conducted to identify stable intermediates, transition states, and reaction pathways. For instance, comprehensive PES studies have been performed for hydrogen atom addition to and abstraction from C5 pentene isomers, such as 2-methyl-1-butene (B49056), 2-methyl-2-butene (B146552), and 3-methyl-1-butene (B165623). These studies map the energy landscape for various reaction steps, including β-scission and hydrogen atom transfer reactions nih.gov. While specific PES analyses solely focused on this compound were not directly identified in the provided search results, the methodologies applied to related branched alkenes demonstrate the applicability of such theoretical approaches to understanding its reactivity.

Determination of Formation Enthalpies

The enthalpy of formation (ΔfH°) is a critical thermodynamic property that quantifies the heat change when one mole of a compound is formed from its constituent elements in their standard states. Computational methods are frequently employed to determine these values, which are essential for predicting reaction feasibility and equilibrium. For this compound (C₆H₁₂), the energy of formation has been reported as -90.0 kJ/mol iiab.me. This value is comparable to those of other C6 isomers, and such data are vital for thermochemical calculations in reaction modeling.

Table 1: Enthalpies of Formation for Selected Pentene and Hexene Isomers

| Compound | Molecular Formula | Enthalpy of Formation (kJ/mol) | Source |

| This compound | C₆H₁₂ | -90.0 | iiab.me |

| 3-Methyl-1-pentene | C₆H₁₂ | -78.2 | iiab.me |

| 4-Methyl-1-pentene (B8377) | C₆H₁₂ | -80.0 | iiab.me |

| 2-Methyl-2-pentene | C₆H₁₂ | -98.5 | iiab.me |

| 4-Methyl-1-pentene | C₆H₁₂ | -78.86 to -77.58 | wikipedia.org |

Rate Constant Calculations for Elementary Reactions

Computational chemistry is extensively used to calculate rate constants for elementary reactions involving this compound, providing insights into its atmospheric chemistry and combustion behavior. These calculations often complement experimental measurements, especially for reactions that are difficult to study in a laboratory setting.

For instance, gas-phase reactions of this compound with various atmospheric radicals have been experimentally measured using relative rate techniques:

The rate constant for the reaction of OH radicals with this compound at 299 ± 2 K and atmospheric pressure of air is 5.67 ± 0.21 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This rate increases with increasing carbon number in 2-methyl-1-alkenes, partly due to hydrogen atom abstraction from alkyl substituent groups wikipedia.orgnih.gov.

The rate constant for the reaction of NO₃ radicals with this compound at 296 ± 2 K is 43.8 ± 2.3 × 10⁻¹⁴ cm³ molecule⁻¹ s⁻¹. These rates generally increase with increasing carbon number in 2-methyl-1-alkenes, reaching a plateau for higher carbon numbers uni.lu.

The rate constant for the reaction of O₃ with this compound at 296 ± 2 K is 1.26 ± 0.13 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ uni.lu.

Table 2: Rate Constants for Gas-Phase Reactions of this compound

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Notes | Source |

| OH radical | 299 ± 2 | 5.67 ± 0.21 × 10⁻¹¹ | Atmospheric pressure of air; increases with carbon number | wikipedia.orgnih.gov |

| NO₃ radical | 296 ± 2 | 43.8 ± 2.3 × 10⁻¹⁴ | Atmospheric pressure of air; increases with carbon number, then plateaus | uni.lu |

| Ozone | 296 ± 2 | 1.26 ± 0.13 × 10⁻¹⁷ | Atmospheric pressure of air; increases slightly with carbon number | uni.lu |

Theoretical calculations, such as those employing Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with a one-dimensional master equation, are used to determine high-pressure limiting and pressure-dependent rate constants for reactions, particularly relevant for complex systems like those involving hydrogen atom addition to and abstraction from branched alkenes nih.gov.

Stochastic Simulation in Product Distribution Analysis

Stochastic simulations are powerful tools for analyzing the distribution of products in complex chemical reactions, especially when dealing with large reaction networks where deterministic methods become computationally intensive. In the context of this compound, stochastic simulations have been employed in studies of propylene (B89431) oligomerization. For example, a detailed analysis of byproduct distribution, which included this compound, was performed using stochastic simulation. This simulation incorporated rate constants for elementary steps such as propagation by insertion, β-hydride elimination, and β-methyl elimination, providing insights into the reaction pathways and product selectivity influenced by reaction conditions like pressure, temperature, and catalyst concentration thegoodscentscompany.comwikiwand.com. This approach helps to predict and understand the relative yields of various products formed during such processes.

Density Functional Theory (DFT) Simulations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used in computational chemistry to investigate the electronic structure of molecules and materials. While specific DFT studies focused exclusively on this compound's reactions were not prominently found in the provided search results, DFT is a standard tool for studying the properties and reaction mechanisms of similar hydrocarbon molecules and their interactions. For instance, DFT molecular dynamics simulations have been successfully applied to polymers like poly(4-methyl-1-pentene) (PMP) to study their behavior under extreme conditions, such as shock compression, demonstrating DFT's capability to accurately model macromolecular systems and their response to various stimuli cenmed.comwikidata.orguni.lu. This highlights the utility of DFT for understanding the electronic and structural properties that govern the reactivity of alkenes and their derivatives.

Modeling of Adsorption on Catalytic Surfaces

The adsorption of organic compounds on catalytic surfaces is a critical step in heterogeneous catalysis. Computational modeling helps to understand the nature of these interactions and to design more efficient catalysts. For this compound, its adsorption behavior on catalytic surfaces has been investigated. Studies have determined adsorption equilibrium constants for this compound on sulfonated styrene-divinylbenzene copolymers, such as Amberlyst 15 ion-exchange resin. Suggested adsorption models indicate that one molecule of alkene can be adsorbed by two sulfonic groups on the resin surface uni.lu. This understanding is crucial for optimizing catalytic processes involving this compound, such as isomerization or oligomerization reactions.

Environmental Aspects and Degradation Pathways of 2 Methyl 1 Pentene

Atmospheric Fate and Photo-Oxidative Degradation

In the atmosphere, 2-methyl-1-pentene, like other volatile organic compounds (VOCs) with olefinic bonds, undergoes degradation primarily through reactions with atmospheric oxidants such as hydroxyl (OH) radicals and ozone (O₃). These processes are largely driven by photo-oxidation, leading to its removal from the gas phase and the formation of secondary atmospheric constituents.

Reaction Rate Constants with Atmospheric Radicals (OH, Ozone)

The atmospheric lifetime and reactivity of this compound are determined by its reaction rate constants with key atmospheric radicals. The hydroxyl radical (OH) is generally considered the most important oxidant for most organic chemicals in the troposphere due to its rapid reaction rates oecd.org. Ozone (O₃) also plays a role, particularly for unsaturated aliphatic compounds oecd.org.

Experimental studies have determined the following gas-phase reaction rate constants for this compound:

| Oxidant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH radical | 299 ± 2 | 5.67 ± 0.21 × 10⁻¹¹ | acs.org |

| Ozone (O₃) | 296 ± 2 | 1.26 ± 0.13 × 10⁻¹⁷ | nih.gov |

These data indicate that this compound reacts significantly faster with OH radicals than with ozone under typical atmospheric conditions. The rate constants for reactions with OH radicals tend to increase with increasing carbon number in 2-methyl-1-alkenes, partly due to hydrogen-atom abstraction from alkyl substituent groups and enhanced OH radical addition to the carbon-carbon double bond acs.org.

Formation of Secondary Pollutants and Aerosol Precursors

The atmospheric degradation of unsaturated volatile organic compounds (VOCs), including this compound, can lead to the formation of various secondary pollutants. These secondary products can have a significant impact on air quality and human health copernicus.orgca.gov. When the vapor pressures of these oxidation products are sufficiently low, they can partition into the aerosol phase through condensation or homogeneous nucleation, contributing to the formation of Secondary Organic Aerosols (SOAs) core.ac.uk. Generally, parent organic compounds with six or more carbon atoms, such as this compound (C₆H₁₂), are capable of producing oxidized products that can form SOAs core.ac.uk.

While specific secondary pollutants directly from this compound's atmospheric degradation are not extensively detailed in the provided snippets, related studies on unsaturated VOCs indicate the formation of oxygenated species. For instance, the OH radical-initiated oxidation of similar unsaturated compounds has been shown to produce organic peroxynitrates, highly oxidized molecules, and precursors for SOAs like methyl glyoxal (B1671930) copernicus.org. Photo-oxidative degradation of polypropylene (B1209903), which yields this compound, also generates other volatile organic compounds, including oxygen-containing compounds such as aldehydes, ketones, alcohols, and carboxylic acids, as well as various aliphatic hydrocarbons mdpi.com.

Degradation Mechanisms in the Gas Phase

The primary mechanism for the atmospheric degradation of unsaturated VOCs, including this compound, initiated by hydroxyl radicals, involves the addition of the OH radical to the carbon-carbon double bond copernicus.org. This addition forms highly reactive intermediates that undergo further reactions with atmospheric oxygen and nitrogen oxides (NOx), leading to a cascade of chemical transformations.

Ozonolysis, the reaction with ozone, also contributes to the gas-phase degradation. For alkenes, this reaction can lead to the formation of oxygenated species, the production of secondary organic aerosols, and can also be a source of OH radicals acs.org. While ozone reacts more slowly with saturated compounds, it is an important oxidant for unsaturated ones oup.com. These degradation processes ultimately break down the parent molecule into smaller, more oxidized fragments.

This compound as a Polymer Degradation Product

This compound is a recognized degradation product, particularly from the breakdown of polypropylene (PP), a widely used polymer. Its formation indicates chain scission events within the polymer structure, driven by various environmental and processing factors.

From Polypropylene (PP) Degradation (e.g., Photo-oxidative, Thermal)

Polypropylene (PP) is susceptible to degradation through both photo-oxidative and thermal processes, leading to the formation of lower molecular weight fragments, including this compound mdpi.commdpi.comresearchgate.netrsc.orgresearchgate.netnih.govscispace.com. Photo-initiated oxidative degradation is considered the most significant abiotic degradation pathway for PP in aerobic outdoor environments mdpi.comrsc.org. PP's chemical structure, specifically the presence of tertiary carbons, makes it more vulnerable to oxygen attack compared to polyethylene (B3416737) (PE), thus increasing its susceptibility to abiotic degradation mdpi.comresearchgate.net.

During manufacturing processes, peroxides can be used to degrade the molecular weight of PP during melt pelleting, which can also contribute to the formation of volatile compounds nih.gov. The emissions of volatile organic compounds (VOCs), including this compound, from PP resins are influenced by both the polymer's molecular structure and the manufacturing process mdpi.comnih.gov. Prolonged photoaging of PP resins leads to an increase in the emission of VOCs, many of which are new oxygen-containing compounds resulting from photo-oxidative degradation mdpi.com.

Mechanisms of Polymer Chain Scission and Fragment Formation

The degradation of polypropylene proceeds via radical mechanisms mdpi.comrsc.orgresearchgate.net. This process typically involves several key steps:

Initiation: The degradation begins with the cleavage of chemical bonds within the main polymer chain. This can be initiated by light (photo-initiation) or heat (thermal initiation), leading to the generation of free radicals rsc.org. Trace impurities within the polymer can facilitate the formation of these radicals, which then react with oxygen mdpi.comrsc.orgresearchgate.net.

Propagation: Molecular oxygen reacts with the tertiary carbon radicals formed on the polymer chain, resulting in the formation of a radical peroxy group. This peroxy group can then abstract a hydrogen atom from a neighboring chain, forming a hydroperoxide mdpi.com.

Chain Scission: A crucial step in the formation of smaller fragments is β-chain scission. In this process, the polymer molecules break down, forming an olefin end group at one chain end and a peroxyl radical at the other. This peroxyl radical can subsequently rearrange into a ketone group mdpi.com. Thermal degradation also involves radical formation through chain cleavage (e.g., allyl and secondary radicals), followed by chain decomposition researchgate.net. β-scission of alkoxy radicals and Norrish type I reactions of ketones are considered primary routes for VOC formation mdpi.com.

Fragment Formation: These chain scission events lead to a significant decrease in the polymer's molecular weight, resulting in the formation of lower molecular weight fragments mdpi.comrsc.orgresearchgate.net. Alongside this compound, other products such as pentane, 2,4-dimethyl-1-heptene, and various new functional groups like carbonyls and hydroperoxides are formed mdpi.comrsc.orgresearchgate.net. The shortening of polymer chains due to scission can also lead to an increase in the crystallinity of the polymer unirioja.es.

The random radical chain scission mechanism is characteristic of thermal degradation in PP researchgate.net. The formation of alkanes, alkenes, and alkadienes as products of thermal degradation is attributed to the scission of carbon-carbon bonds, followed by intramolecular hydrogen transfer processes researchgate.net.

Advanced Analytical Methodologies for 2 Methyl 1 Pentene Research

Chromatographic Techniques for Separation and Quantification

Gas Chromatography (GC) for Product Distribution Analysis

Gas Chromatography (GC) is a fundamental analytical technique widely employed for the separation and quantification of volatile and semi-volatile compounds, including 2-Methyl-1-pentene and its related byproducts. In research involving this compound, GC is crucial for performing detailed analysis of byproduct distributions in various chemical processes, such as propylene (B89431) oligomerization ebi.ac.uk. This technique allows researchers to determine the selectivity of reactions, which is highly dependent on specific reaction conditions, including pressure, temperature, and reactant concentrations ebi.ac.uk.

GC is also utilized to monitor the progress of reactions by tracking the disappearance of starting materials and the formation of desired products over time chemicalbook.com. For instance, in the preparation of compounds like 2-methyl-1,3-pentadiene (B74102) from 4-methyl-4-penten-2-ol, GC is used to analyze the content and yield of the product google.com. The purity of this compound itself is commonly assessed by GC, with analytical standards typically exhibiting purity levels greater than 98.0% tcichemicals.comsigmaaldrich.comtcichemicals.comsigmaaldrich.com.

Furthermore, GC serves as an analytical reference standard for the quantification of this compound in diverse sample matrices, including breath samples, highlighting its utility in environmental and biological analyses sigmaaldrich.comsigmaaldrich.comscientificlabs.ie. The data obtained from GC analysis, such as peak area and retention time, are essential for identifying individual components and calculating their mole percentages and yields within a product mixture chegg.com.

Table 1: Illustrative GC Data for Product Distribution Analysis

| Peak | Retention Time (min) | Peak Area | Compound Identified | Mole % | Yield (%) |

| 1 | 8.73 | 0.33 | 2-Methyl-1-butene (B49056) | 87.3 | - |

| 2 | 91.27 | 3.49 | 2-Methyl-2-butene (B146552) | 91.27 | - |

| 3 | 124.60 | 39 | cis-2-Butene | - | - |

| ... | ... | ... | This compound | ... | ... |

Note: This table is illustrative and based on a general representation of GC product distribution analysis, adapting concepts from a relevant source chegg.com. Specific values for this compound and its byproducts would vary based on the reaction and analytical conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the qualitative and quantitative analysis capabilities of mass spectrometry. This method is indispensable for the unequivocal identification and quantification of compounds, including this compound, by matching retention times and characteristic mass spectra with those of reference standards ebi.ac.uk.

GC-MS is particularly favored for monitoring complex mixtures, such as oxygenates in gasoline, as it offers a higher level of confidence in data compared to GC methods alone restek.com. This is critical in preventing false identifications that can arise from coelution of different compounds on GC columns restek.com. For example, GC-MS has been shown to correctly identify this compound, resolving ambiguities where other detection methods, such as a photoionization detector (PID) in Method 8021B, might falsely identify a coeluting compound as diisopropyl ether restek.com.

The application of Solid-Phase Microextraction (SPME) coupled with GC-MS has enabled the identification of this compound in exhaled breath samples, demonstrating a high sensitivity with limits of detection ranging from 0.05 to 15.00 ppb ebi.ac.uk. This highlights the utility of GC-MS in trace analysis and its ability to identify compounds even at very low concentrations in complex biological matrices ebi.ac.uk. Typical GC-MS setups for such analyses may involve instruments like an Agilent 5890 Series II GC coupled with an Agilent 5971A GC-MS detector, often utilizing capillary columns (e.g., HP-1) and flame ionization detectors for product stream analysis restek.commdpi.com.

In Situ Spectroscopic Measurements (e.g., XPS for Catalyst Analysis)

In situ spectroscopic measurements, particularly X-ray Photoelectron Spectroscopy (XPS), are vital for analyzing catalysts in their active state, providing insights into surface chemical composition, oxidation states, and electronic properties. In the context of this compound research, especially in catalytic reactions, XPS is employed for detailed characterization of catalyst surfaces jmaterenvironsci.commdpi.comresearchgate.net.

XPS provides valuable information on the chemical composition of the outermost atomic layers (typically the upper 10 atomic monolayers) of a material researchgate.net. This technique is used to determine the oxidation states of active metal components within catalysts, which can directly influence their catalytic activity and selectivity jmaterenvironsci.commdpi.com. For instance, in studies involving the isomerization of 2-methylpentane (B89812) and 4-methyl-1-pentene (B8377) over molybdenum oxide supported on aluminum orthophosphate, in situ XPS measurements have been performed as a function of reduction time and temperature to study the reducibility of the molybdenum catalyst jmaterenvironsci.com. The binding energies obtained from XPS spectra for different molybdenum oxides are consistent with established literature values jmaterenvironsci.com.

Furthermore, XPS can distinguish changes in electron density by analyzing the core levels of various elements (e.g., Zr 3d, O 1s, Y 3d) within catalyst materials, such as yttria-stabilized zirconia used in dehydration reactions mdpi.com. This capability helps correlate surface electronic structures with catalytic performance. XPS spectra are typically calibrated to a reference peak, such as the adventitious C 1s peak at 284.8 eV, to ensure accuracy in binding energy measurements mmu.ac.uk. The insights gained from in situ XPS, often complemented by techniques like X-ray Diffraction (XRD), Fourier-Transform Infrared (FTIR) spectroscopy, and Temperature Programmed Reduction (TPR), are crucial for understanding catalyst behavior and optimizing reaction conditions mdpi.comjmaterenvironsci.commdpi.com.

Role of 2 Methyl 1 Pentene in the Synthesis of Value Added Chemicals and Materials

Precursor in Organic Synthesis

2-Methyl-1-pentene serves as a versatile precursor in numerous organic synthesis pathways, primarily due to the reactivity of its carbon-carbon double bond. It readily undergoes various addition reactions, leading to the formation of diverse organic compounds.

A common reaction type is electrophilic addition , where an electrophile reacts with the double bond. For instance, when this compound reacts with hydrochloric acid (HCl), the hydrogen atom adds to the carbon with fewer alkyl substituents, forming a more stable carbocation intermediate. This intermediate is then attacked by the chloride ion, yielding 2-chloro-2-methylpentane, following Markovnikov's rule. Similarly, reaction with hydrobromic acid (HBr) produces 2-bromo-2-methylpentane. vaia.com

Hydrogenation is another significant reaction, involving the addition of hydrogen (H₂) across the double bond to convert the alkene into an alkane. In the presence of a catalyst like platinum dioxide (PtO₂), this compound is hydrogenated to form 2-methylpentane (B89812). vaia.com A related process, deuteration , uses deuterium (B1214612) (D₂) instead of hydrogen, often with a palladium-carbon (Pd-C) catalyst, to produce 2-methylpentane with deuterium atoms at the original double bond sites. This reaction is valuable for studying reaction mechanisms through spectroscopic methods. vaia.com

Hydroboration-oxidation is a two-step process that converts this compound into an alcohol. The first step involves the addition of a borane (B79455) molecule (BH₃) across the double bond, forming an organoborane intermediate. This intermediate is then oxidized to an alcohol using hydrogen peroxide (H₂O₂) in an alkaline solution (e.g., with sodium hydroxide, NaOH), primarily yielding 2-methylpentan-2-ol. brainly.com Acid-catalyzed hydration of this compound also yields 2-methylpentan-2-ol as the major product. brainly.com

Furthermore, this compound is involved in the synthesis of 2-methyl-1,3-pentadiene (B74102) , an important intermediate in the production of perfumes like ligustral. google.com The preparation of 2-methyl-1,3-pentadiene typically involves the two-step dehydration of 2-methyl-2,4-pentanediol, which can proceed through 4-methyl-4-pentene-2-ol as an intermediate. google.com This process can be optimized using weakly acidic catalysts to improve the yield of 2-methyl-1,3-pentadiene and reduce the formation of its isomer, 4-methyl-1,3-pentadiene. google.com

Intermediate in Specialty Chemical Production

Beyond its role as a direct precursor, this compound functions as a key intermediate in the production of various specialty chemicals, particularly within industrial processes.

One notable application is in the Goodyear Scientific Design isoprene (B109036) synthesis , which was the first commercial method for producing isoprene. This process begins with the dimerization of propylene (B89431) to form this compound. Subsequently, this compound is isomerized to 2-methyl-2-pentene, which is then subjected to cracking with the loss of methane (B114726) to yield isoprene. nih.gov This exemplifies its importance in the large-scale manufacturing of monomers for synthetic rubbers and other polymers.

Additionally, this compound's isomerization has been shown to facilitate the anionic activation of C-H bonds in olefins . chemicalbook.comfishersci.no This chemical transformation highlights its utility in reactions that modify hydrocarbon structures, potentially leading to novel compounds or more efficient synthetic routes for existing ones. Its reactivity and structural features make it a valuable building block for complex molecular architectures in the specialty chemical industry. ontosight.ai

Comonomer in Polymer Science (Focus on influence on material properties from a chemical perspective)